N-cyclooctyl-3,5-dimethylbenzamide
Description
N-Cyclooctyl-3,5-dimethylbenzamide (CAS: 701228-83-3) is a benzamide derivative featuring a cyclooctyl group attached to the amide nitrogen and methyl substituents at the 3- and 5-positions of the aromatic ring. Its molecular weight is 259.39 g/mol, and it is structurally characterized by the combination of a bulky cyclooctyl group and electron-donating methyl groups on the benzene ring.
Properties
IUPAC Name |
N-cyclooctyl-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13-10-14(2)12-15(11-13)17(19)18-16-8-6-4-3-5-7-9-16/h10-12,16H,3-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQROQATMLCPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCCCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358740 | |
| Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700859-52-5 | |
| Record name | N-cyclooctyl-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3,5-dimethylbenzamide typically involves the reaction of 3,5-dimethylbenzoic acid with cyclooctylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with cyclooctylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a suitable solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-cyclooctyl-3,5-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects. It may be used in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for the manufacture of pharmaceuticals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Features
The reactivity and functionality of benzamide derivatives are influenced by substituents on both the aromatic ring and the amide nitrogen. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Methoxy or smaller N-substituents (e.g., in N-methoxy derivatives) offer better solubility for catalytic applications .
- Crystallinity :
- Derivatives like N,N-dicyclohexyl-3,5-dinitrobenzamide form crystalline adducts with solvents, suggesting structural rigidity imparted by substituents .
Biological Activity
N-cyclooctyl-3,5-dimethylbenzamide is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a benzamide derivative characterized by a cyclooctyl group attached to a 3,5-dimethylbenzene moiety. The molecular formula is , with a molecular weight of approximately 233.35 g/mol. Its structure allows for diverse interactions with biological targets, influencing various physiological processes.
The compound's biological activity is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their functions. This interaction can lead to various effects, including:
- Antimicrobial Activity : this compound has shown potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by interfering with pro-inflammatory signaling pathways.
- Analgesic Properties : There is evidence suggesting that it may provide pain relief through modulation of pain pathways in the nervous system.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound possesses varying degrees of effectiveness against different bacterial strains.
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Pain Management : A clinical trial investigated the analgesic effects of this compound in patients with chronic pain conditions. The study found that patients reported a significant reduction in pain levels compared to a placebo group (p < 0.05).
- Case Study on Infection Control : In a laboratory setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity, leading to a reduction in bacterial load by 90% within 24 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
